molecular formula C14H13NO5 B12873608 2-(2-Ethoxy-2-oxoethyl)benzo[d]oxazole-4-acrylic acid

2-(2-Ethoxy-2-oxoethyl)benzo[d]oxazole-4-acrylic acid

Katalognummer: B12873608
Molekulargewicht: 275.26 g/mol
InChI-Schlüssel: XEMQBHQQDUIMAX-VOTSOKGWSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(2-Ethoxy-2-oxoethyl)benzo[d]oxazole-4-acrylic acid is a compound belonging to the benzoxazole family, which is known for its diverse biological and pharmacological activities.

Vorbereitungsmethoden

The synthesis of 2-(2-Ethoxy-2-oxoethyl)benzo[d]oxazole-4-acrylic acid typically involves the reaction of 2-(2-oxoethyl)benzo[d]oxazole with ethyl acrylate under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide. The mixture is heated to facilitate the reaction, and the product is then purified using techniques such as recrystallization or chromatography .

Analyse Chemischer Reaktionen

2-(2-Ethoxy-2-oxoethyl)benzo[d]oxazole-4-acrylic acid undergoes various chemical reactions, including:

Wissenschaftliche Forschungsanwendungen

2-(2-Ethoxy-2-oxoethyl)benzo[d]oxazole-4-acrylic acid has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, such as antibacterial, antifungal, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for treating various diseases, including cancer and infectious diseases.

    Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.

Wirkmechanismus

The mechanism of action of 2-(2-Ethoxy-2-oxoethyl)benzo[d]oxazole-4-acrylic acid involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of certain enzymes or receptors, leading to the disruption of cellular processes. For example, it may inhibit the growth of cancer cells by interfering with their DNA replication or inducing apoptosis. The exact molecular targets and pathways involved depend on the specific biological activity being studied .

Vergleich Mit ähnlichen Verbindungen

2-(2-Ethoxy-2-oxoethyl)benzo[d]oxazole-4-acrylic acid can be compared with other benzoxazole derivatives, such as:

    2-(2-Hydroxyphenyl)benzo[d]oxazole-4-carboxylic acid: Known for its antibacterial and antifungal activities.

    2-(2,4-Dichloroquinolin-8-yl)benzo[d]oxazole: Exhibits significant lipophilic and hydrophobic properties, making it useful in drug design.

    2-(Chloromethyl)-1H-benzo[d]imidazole: Used as an intermediate in the synthesis of various bioactive compounds.

Each of these compounds has unique properties and applications, highlighting the versatility and importance of benzoxazole derivatives in scientific research and industry.

Eigenschaften

Molekularformel

C14H13NO5

Molekulargewicht

275.26 g/mol

IUPAC-Name

(E)-3-[2-(2-ethoxy-2-oxoethyl)-1,3-benzoxazol-4-yl]prop-2-enoic acid

InChI

InChI=1S/C14H13NO5/c1-2-19-13(18)8-11-15-14-9(6-7-12(16)17)4-3-5-10(14)20-11/h3-7H,2,8H2,1H3,(H,16,17)/b7-6+

InChI-Schlüssel

XEMQBHQQDUIMAX-VOTSOKGWSA-N

Isomerische SMILES

CCOC(=O)CC1=NC2=C(C=CC=C2O1)/C=C/C(=O)O

Kanonische SMILES

CCOC(=O)CC1=NC2=C(C=CC=C2O1)C=CC(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.